molecular formula C8H12N4 B587364 2-(1-Piperazinyl)pyrimidine-d8 CAS No. 1309283-31-5

2-(1-Piperazinyl)pyrimidine-d8

Cat. No. B587364
CAS RN: 1309283-31-5
M. Wt: 172.261
InChI Key: MRBFGEHILMYPTF-DUSUNJSHSA-N
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Description

“2-(1-Piperazinyl)pyrimidine-d8” is a stable isotope labelled metabolite . It is also known as “4-(2-Pyrimidinyl)piperazine-d8”, “N-2-Pyrimidinylpiperazine-d8”, “CM 56324H-d8”, and "PmP-d8" . It has a molecular formula of C8H4D8N4 and a molecular weight of 172.26 . This compound is a piperazine-based derivative and is a metabolite of buspirone .


Synthesis Analysis

The synthesis of “2-(1-Piperazinyl)pyrimidine-d8” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular structure of “2-(1-Piperazinyl)pyrimidine-d8” is represented by the SMILES notation: [2H]C1([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])N1C2=NC=CC=N2 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.


Chemical Reactions Analysis

“2-(1-Piperazinyl)pyrimidine-d8” is a deuterium-labeled compound, which means it has been chemically modified to contain deuterium atoms instead of hydrogen . This modification can affect the compound’s reactivity and stability. For example, deuterium-labeled compounds are often used as tracers in drug development processes to track the compound’s behavior in the body .


Physical And Chemical Properties Analysis

“2-(1-Piperazinyl)pyrimidine-d8” is a neat compound with a molecular formula of C8H4D8N4 and a molecular weight of 172.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Derivatization Reagent for Carboxyl Groups on Peptides

This compound can be used as a derivatization reagent for the carboxyl groups on peptides . Derivatization is a technique used in chemistry which transforms a chemical compound into a product of similar chemical structure but with specific chemical properties. This makes it useful in various fields of research and industry.

Spectrophotometric Analysis of Phosphopeptides

“2-(1-Piperazinyl)pyrimidine-d8” can be used in the spectrophotometric analysis of phosphopeptides . Spectrophotometry is a method used in molecular biology for quantifying the amount of a specific substance in a mixture by measuring the amount of light that a sample absorbs.

Synthesis of Pyrrolopyridine Derivatives

It can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . This compound could have potential applications in medicinal chemistry.

Synthesis of Pyridazinol Derivatives

“2-(1-Piperazinyl)pyrimidine-d8” can also be used in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol . This compound could be used in the development of new pharmaceuticals.

Safety And Hazards

The safety data sheet for a similar compound, “2-(1-Piperazinyl)pyrimidine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858319
Record name 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperazinyl)pyrimidine-d8

CAS RN

1309283-31-5
Record name 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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